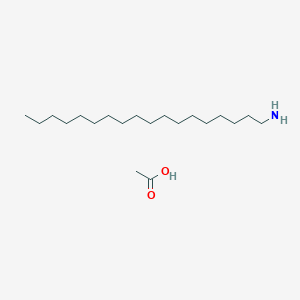

Stearylamine acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;octadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h2-19H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHWVVKYDQHTCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051263 | |

| Record name | 1-Octadecanamine, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Octadecanamine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2190-04-7 | |

| Record name | 1-Octadecanamine, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearylamine acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecanamine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanamine, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYLAMINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856J14021A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Stearylamine Acetate: Properties, Formulation, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stearylamine acetate, a cationic lipid that has garnered significant attention in the field of drug delivery for its role in forming positively charged nanocarriers. This document outlines its chemical and physical properties, provides a detailed experimental protocol for the preparation of stearylamine-based nanoparticles, and discusses its applications in pharmaceutical sciences.

Core Properties of this compound

This compound is the salt formed from the reaction of stearylamine, a primary aliphatic amine, with acetic acid. The amine group of stearylamine acts as a base, accepting a proton from the acetic acid to form the stearylammonium cation and the acetate anion. This structure is key to its function in drug delivery systems.

Data Presentation

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₃NO₂ | [1][2] |

| Molecular Weight | 329.56 - 329.6 g/mol | [1][2][3] |

| Appearance | White or pale yellow flakes or powder | [1][2] |

| Melting Point | 60°C - 75°C | [1] |

| Boiling Point | 348.9°C at 760 mmHg | [2] |

| Flash Point | 154.1°C | [2] |

| CAS Number | 2190-04-7 | [1][2] |

Experimental Protocols: Preparation of Stearylamine-Based Solid Lipid Nanoparticles (SLNs)

The following protocol is a detailed methodology for the preparation of stearylamine-based solid lipid nanoparticles (SLNs) for drug delivery, based on a modified solvent injection method. This method is noted for its ability to produce smaller, stable nanoparticles with a high entrapment efficiency.

Materials and Equipment

-

Stearylamine

-

Drug to be encapsulated (e.g., Paclitaxel)

-

Surfactants (e.g., Pluronic F68, Soya lecithin)

-

Organic solvent (e.g., ethanol)

-

Aqueous buffer (e.g., 25-50 mM sodium acetate or sodium citrate, pH 4-5)

-

High-speed homogenizer

-

Magnetic stirrer

-

Microfluidic mixing device (optional, for more controlled particle size)

-

Dialysis tubing or tangential flow filtration (TFF) system

-

Particle size analyzer (e.g., Dynamic Light Scattering)

-

Transmission Electron Microscope (TEM)

Step-by-Step Methodology

-

Preparation of the Organic Phase:

-

Dissolve stearylamine and the drug to be encapsulated in a suitable organic solvent, such as ethanol.

-

The concentrations and molar ratios of the lipid and drug should be optimized based on the specific application.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactants (e.g., Pluronic F68 and Soya lecithin) in an acidic aqueous buffer.

-

The use of a mixture of surfactants can help in producing stable nanoparticles with a narrow size distribution.

-

-

Formation of Nanoparticles:

-

Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.

-

Inject the organic phase into the aqueous phase under continuous high-speed homogenization or stirring. This rapid mixing leads to the precipitation of the lipid and the formation of nanoparticles.

-

For more precise control over nanoparticle size and distribution, a microfluidic mixing device can be utilized.

-

-

Purification and Concentration:

-

The resulting nanoparticle suspension is then purified to remove the organic solvent and unencapsulated drug.

-

Dialysis against a neutral buffer (e.g., PBS, pH 7.4) or tangential flow filtration (TFF) are effective methods for purification.

-

TFF also allows for the concentration of the nanoparticle suspension.

-

-

Characterization:

-

The prepared SLNs should be characterized for their physical and chemical properties.

-

Particle Size and Zeta Potential: Measured using Dynamic Light Scattering (DLS). The positive charge from stearylamine will result in a positive zeta potential.

-

Entrapment Efficiency: The amount of drug successfully encapsulated within the nanoparticles is determined by separating the unencapsulated drug from the nanoparticles and quantifying it using a suitable analytical method (e.g., HPLC).

-

Morphology: The shape and surface morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM).

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the preparation of stearylamine-based solid lipid nanoparticles.

Caption: Workflow for the preparation and characterization of stearylamine-based solid lipid nanoparticles.

Role in Drug Delivery

This compound's primary role in drug delivery is to impart a positive surface charge to lipid-based nanocarriers like liposomes and solid lipid nanoparticles. This positive charge can enhance the interaction of the nanoparticles with negatively charged cell membranes, potentially leading to increased cellular uptake. This is particularly advantageous for the delivery of therapeutic agents to target cells. Furthermore, stearylamine has been shown to improve the stability of encapsulated drugs and can help in controlling the release profile of the drug from the nanoparticle.

Disclaimer: this compound is intended for research use only and is not for human or veterinary use. When handling this chemical, appropriate personal protective equipment, including gloves and safety glasses, should be worn.

References

An In-Depth Technical Guide to the Physicochemical Properties of Stearylamine Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearylamine acetate, the salt of the 18-carbon primary aliphatic amine stearylamine and acetic acid, is a cationic surfactant of significant interest in pharmaceutical sciences and materials research. Its amphipathic nature, characterized by a long hydrophobic alkyl chain and a positively charged hydrophilic headgroup, enables it to self-assemble into various supramolecular structures. This property makes it a valuable excipient in the formulation of drug delivery systems, particularly cationic liposomes and solid lipid nanoparticles. The positive surface charge imparted by this compound facilitates interaction with negatively charged biological membranes, enhancing cellular uptake and the delivery of therapeutic payloads such as nucleic acids and small molecule drugs. A thorough understanding of its physicochemical properties is paramount for the rational design and optimization of these delivery vehicles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key processes.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as a formulation excipient. Due to the limited availability of specific data for this compound, the following table includes data for its parent compound, stearylamine, as a close approximation, unless otherwise specified.

| Property | Value |

| Chemical Structure | CH₃(CH₂)₁₇NH₃⁺ CH₃COO⁻ |

| Molecular Formula | C₂₀H₄₃NO₂ |

| Molecular Weight | 329.57 g/mol |

| Appearance | White to pale yellow waxy solid or flakes. |

| Melting Point | 50-54 °C (for Stearylamine)[1] |

| Boiling Point | 348.9 °C at 760 mmHg |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, and chloroform.[2][3][4] |

| pKa | Not available. Expected to be in the range of a primary alkyl ammonium ion, typically around 10-11. |

| Critical Micelle Concentration (CMC) | Not available. The CMC is dependent on factors such as temperature, ionic strength, and pH of the medium.[5][6] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound. The following are standard experimental protocols that can be employed.

Determination of Melting Point (Capillary Method)

The melting point of a solid is a measure of its purity and is the temperature at which it transitions from a solid to a liquid phase.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For this compound, it refers to the pKa of the stearylammonium ion.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system, such as a water-ethanol mixture, to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base, such as sodium hydroxide (NaOH), is added in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the stearylammonium ions have been deprotonated.

Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology:

-

Equilibrium Method: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Preparation: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or by gravimetric analysis after solvent evaporation.

Determination of Critical Micelle Concentration (Surface Tension Method)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form.

Methodology:

-

Solution Preparation: A series of aqueous solutions of this compound with varying concentrations are prepared.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Data Analysis: A plot of surface tension versus the logarithm of the this compound concentration is constructed. The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the point of inflection where the surface tension begins to level off.[5][7]

Visualizations

Experimental Workflow: Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes incorporating this compound. The process involves the dissolution of lipids in an organic solvent, evaporation to form a thin film, and subsequent hydration.

Caption: Workflow for liposome preparation.

Signaling Pathway: Proposed Mechanism of Cationic Liposome-Mediated Drug Delivery

Cationic liposomes formulated with this compound are thought to deliver their cargo into cells primarily through endocytosis, driven by the electrostatic interaction between the positively charged liposome and the negatively charged cell membrane.

Caption: Cellular uptake of cationic liposomes.

References

- 1. chinaamines.com [chinaamines.com]

- 2. STEARYL AMINE - Ataman Kimya [atamanchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. youtube.com [youtube.com]

Unveiling the Solubility Profile of Stearylamine Acetate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of stearylamine acetate in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development and materials science. While precise quantitative data remains elusive in publicly available literature, this document consolidates existing qualitative information, outlines a robust experimental protocol for its determination, and explores the key factors influencing its solubility.

Executive Summary

This compound, a cationic surfactant derived from the neutralization of stearylamine with acetic acid, plays a pivotal role in various applications, including as an emulsifier, dispersant, and surface modifying agent in pharmaceutical formulations and industrial processes. Its efficacy in these roles is intrinsically linked to its solubility in organic media. This guide synthesizes the available qualitative solubility information, provides a detailed methodology for quantitative solubility determination, and presents a visual representation of the factors governing its solubility.

Qualitative Solubility of this compound

This compound is generally characterized as being soluble in several common organic solvents. This solubility is a consequence of its molecular structure, which features a long, hydrophobic alkyl chain (the stearyl group) and a polar acetate headgroup.

Table 1: Qualitative Solubility of this compound and Related Compounds in Organic Solvents

| Compound | Solvent | Solubility | Citation |

| This compound | Ethanol | Soluble | |

| This compound | Methanol | Soluble | |

| This compound | Chloroform | Soluble | |

| Stearylamine (Parent Compound) | Alcohols | Soluble | [1] |

| Stearylamine (Parent Compound) | Mineral Oils | Soluble | [1] |

| Stearylamine (Parent Compound) | Fats | Soluble | [1] |

| Stearylamine (Parent Compound) | Aliphatic Hydrocarbons | Soluble | [1] |

| Stearylamine (Parent Compound) | Aromatic Hydrocarbons | Soluble | [1] |

| Dodecylamine Acetate | Alcohols | Soluble | [2] |

| Dodecylamine Acetate | Other Organic Solvents | Soluble | [1][2] |

Note: The term "Soluble" is based on qualitative descriptions found in the cited literature and lacks specific quantitative values.

Factors Influencing Solubility

The dissolution of this compound in an organic solvent is a complex interplay of various physicochemical factors. Understanding these factors is crucial for predicting its behavior in different solvent systems.

The principle of "like dissolves like" is paramount. The long, nonpolar stearyl chain favors dissolution in nonpolar (hydrocarbon) solvents, while the polar acetate group enhances solubility in polar organic solvents. The overall solubility is a balance between these competing affinities. Temperature is another critical factor, with solubility generally expected to increase with rising temperature due to the endothermic nature of dissolving most solids.

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, the following detailed experimental protocol, based on the gravimetric method, is provided. This method is a standard and reliable technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. b. Accurately pipette a known volume of the organic solvent into each vial. c. Securely seal the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C, 37 °C). e. Stir the mixtures using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Sample Withdrawal and Filtration: a. After the equilibration period, cease stirring and allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation upon cooling. c. Immediately filter the withdrawn sample through a syringe filter (with a membrane compatible with the solvent) into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Solvent Evaporation and Mass Determination: a. Accurately weigh the volumetric flask containing the filtered solution to determine the mass of the solution. b. Evaporate the solvent from the flask under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used. c. Once the solvent has completely evaporated, place the flask in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved. d. Cool the flask in a desiccator and weigh it on the analytical balance. The difference between this mass and the initial mass of the empty flask gives the mass of the dissolved this compound.

-

Calculation of Solubility: a. The solubility can be expressed in various units:

- g/100 mL: (mass of dissolved this compound / volume of solvent used) x 100

- g/100 g solvent: (mass of dissolved this compound / mass of solvent used) x 100

- mol/L: (moles of dissolved this compound / volume of solvent in Liters)

Workflow for Solubility Determination:

References

An In-depth Technical Guide to the Synthesis of Stearylamine Acetate from Stearylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of stearylamine acetate from its precursor, stearylamine. The document details the fundamental acid-base neutralization reaction, presents key physicochemical properties of the involved compounds in a structured tabular format, and outlines a detailed, representative experimental protocol for its laboratory-scale synthesis. Furthermore, this guide includes mandatory visualizations, including a logical workflow of the synthesis and the core chemical reaction, to facilitate a deeper understanding of the process. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where this compound is utilized as a cationic surfactant, emulsifier, and surface-modifying agent in various formulations, including nanoparticles and liposomes.

Introduction

This compound, also known as octadecylamine acetate, is a cationic surfactant of significant interest across various industries, including pharmaceuticals, agrochemicals, and material science.[1][2] Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic ammonium acetate headgroup, allows it to function effectively as an emulsifier, dispersant, and surface charge modifier.[3] In the pharmaceutical and drug development sectors, this compound is a key component in the formulation of delivery systems such as liposomes and solid lipid nanoparticles (SLNs).[3] The incorporation of this compound imparts a positive surface charge to these nanocarriers, which can enhance their interaction with negatively charged biological membranes and improve the encapsulation and delivery of therapeutic agents.[3]

The synthesis of this compound is fundamentally an acid-base neutralization reaction between stearylamine, a primary aliphatic amine, and acetic acid.[3] This reaction is straightforward and results in the formation of the corresponding ammonium acetate salt. This guide provides an in-depth look at the synthesis, properties, and a representative experimental protocol for this compound.

Physicochemical Data Presentation

For clarity and ease of comparison, the quantitative data for the reactant, stearylamine, and the product, this compound, are summarized in the tables below.

Table 1: Physicochemical Properties of Stearylamine

| Property | Value |

| Chemical Name | 1-Octadecanamine |

| Synonyms | Stearyl amine, 1-Aminooctadecane |

| CAS Number | 124-30-1 |

| Molecular Formula | C₁₈H₃₉N |

| Molecular Weight | 269.52 g/mol |

| Appearance | White waxy solid/crystals |

| Melting Point | 52-54 °C |

| Boiling Point | 348.9 °C at 760 mmHg |

| Solubility | Slightly soluble in acetone, kerosene, and methanol; Soluble in carbon tetrachloride, chloroform, ethanol, isopropanol, and toluene.[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | Octadecylammonium acetate |

| Synonyms | This compound, 1-Octadecylamine acetate |

| CAS Number | 2190-04-7 |

| Molecular Formula | C₂₀H₄₃NO₂ |

| Molecular Weight | 329.56 g/mol |

| Appearance | White or pale yellow flakes/powder |

| Melting Point | ~75 °C |

| Boiling Point | 348.9 °C at 760 mmHg |

| Flash Point | 154.1 °C |

| Solubility | Soluble in organic solvents like ethanol, methanol, and chloroform.[2] |

Synthesis of this compound

The core of the synthesis is the reaction between the basic amine group (-NH₂) of stearylamine and the acidic carboxylic acid group (-COOH) of acetic acid. This results in a proton transfer, forming the stearylammonium cation and the acetate anion.

Core Chemical Reaction

The chemical equation for this reaction is as follows:

CH₃(CH₂)₁₇NH₂ + CH₃COOH → [CH₃(CH₂)₁₇NH₃]⁺[CH₃COO]⁻

This reaction is typically carried out in a 1:1 molar ratio of stearylamine to acetic acid.

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound. This protocol is based on the principles of acid-base neutralization and general purification techniques for long-chain amine salts.

Materials and Equipment

-

Stearylamine (1-octadecanamine)

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Heating mantle with a magnetic stirrer and stir bar

-

Condenser

-

Thermometer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Synthesis Procedure

-

Reactant Charging: In a round-bottom flask, place a known amount of stearylamine (e.g., 26.95 g, 0.1 mol).

-

Melting: Gently heat the flask using a heating mantle to approximately 90°C.[3] The stearylamine will melt to form a clear, colorless liquid.

-

Acid Addition: While stirring the molten stearylamine, slowly add an equimolar amount of glacial acetic acid (e.g., 6.01 g, 0.1 mol). The addition should be done cautiously as the neutralization reaction is exothermic.

-

Reaction: Continue stirring the mixture at 90°C for 1-2 hours to ensure the reaction goes to completion.

-

Cooling and Solidification: Turn off the heat and allow the reaction mixture to cool to room temperature. The product will solidify into a waxy solid.

Purification by Recrystallization

-

Dissolution: To the solidified product in the flask, add a minimal amount of hot ethanol to dissolve the this compound.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

-

Drying: Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Expected Yield and Characterization

The expected yield of this reaction is typically high, often exceeding 90%. The final product should be a white to off-white crystalline solid. Characterization can be performed using techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

FTIR Spectroscopy: The FTIR spectrum is expected to show the disappearance of the characteristic N-H stretching vibrations of the primary amine in stearylamine and the appearance of broad N-H stretching bands of the ammonium salt. The characteristic C=O stretch of the carboxylic acid will be replaced by the carboxylate anion stretches.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals corresponding to the long alkyl chain of the stearyl group and a singlet for the methyl protons of the acetate group. The protons of the ammonium group will likely appear as a broad singlet.

Signaling Pathways and Applications in Drug Development

While this compound itself does not have a specific signaling pathway it directly targets, its primary role in drug development is to modulate the physicochemical properties of drug delivery systems. The diagram below illustrates the logical relationship of how this compound's properties influence its application in drug delivery.

Conclusion

The synthesis of this compound from stearylamine is a robust and efficient acid-base neutralization reaction. This technical guide has provided a comprehensive overview of this process, including the underlying chemistry, key physicochemical data, a detailed experimental protocol, and the logical workflows for both the synthesis and its application in drug delivery. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize and effectively utilize this compound in their respective fields. The straightforward nature of the synthesis, coupled with the valuable properties of the product, ensures that this compound will continue to be a relevant and important compound in various scientific and industrial applications.

References

Critical Micelle Concentration of Stearylamine Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of stearylamine acetate, a cationic surfactant pivotal in pharmaceutical formulations and drug delivery systems. Due to the limited availability of direct experimental data for this compound's CMC in publicly accessible literature, this guide presents data for structurally analogous long-chain alkylamine and alkylammonium salts to provide a scientifically grounded estimation. Furthermore, it details the standard experimental methodologies for CMC determination and illustrates the cellular uptake mechanisms pertinent to this compound-based nanocarriers.

Understanding Critical Micelle Concentration (CMC)

The critical micelle concentration is the specific concentration of a surfactant at which the individual molecules (monomers) in a solution begin to self-assemble into organized spherical structures known as micelles.[1] This transition is a key characteristic of any surfactant. Below the CMC, the surfactant molecules exist predominantly as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration.[1][2] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form new micelles.[1][2] The CMC is a crucial parameter in drug delivery, as micelle formation enables the solubilization of poorly water-soluble drugs within the hydrophobic core of the micelles.

Quantitative Data for this compound and Analogous Compounds

Direct, experimentally verified CMC values for this compound (C18 amine acetate) are not readily found in peer-reviewed journals. However, the CMC of surfactants is highly dependent on the length of their hydrophobic alkyl chain. A well-established trend shows that for a homologous series of surfactants, the CMC decreases by approximately an order of magnitude for every two carbons added to the alkyl chain.[2]

To provide a reasonable estimate and context, the following table summarizes the experimentally determined CMC values for shorter-chain primary alkylamines and other C16 and C18 cationic surfactants. This data strongly suggests that the CMC of this compound would be in the low micromolar range.

| Surfactant | Alkyl Chain Length | Head Group | CMC (M) | Temperature (°C) | Comments |

| n-Octylamine | C8 | -NH₂ | Not specified | Not specified | Concentrations above CMC were used for extraction studies.[3] |

| n-Decylamine | C10 | -NH₂ | 9.5 x 10⁻⁴ (non-protonated) | Not specified | CMC is dependent on the degree of protonation.[3] |

| 2.7 x 10⁻³ (75% protonated) | |||||

| Dodecyltrimethylammonium bromide | C12 | -N(CH₃)₃⁺Br⁻ | 0.016 | 25 | A common cationic surfactant for comparison.[1] |

| Hexadecyltrimethylammonium bromide (CTAB) | C16 | -N(CH₃)₃⁺Br⁻ | 9.2 x 10⁻⁴ | 25 | A widely studied cationic surfactant with a longer alkyl chain.[1] |

| Stearylamine (Octadecylamine) | C18 | -NH₂ | Not specified | Not specified | The parent amine of this compound. |

This table is a compilation of data from multiple sources to provide a comparative overview.

Experimental Protocols for CMC Determination

The CMC of a surfactant can be determined using various techniques that monitor a change in a physical property of the solution as a function of surfactant concentration. The most common methods are detailed below.

Surface Tension Measurement

This is a primary and widely used method for determining the CMC.[4][5]

Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. This is because the surfactant molecules adsorb at the air-water interface. Once the interface is saturated with surfactant monomers, the surface tension reaches a minimum and remains relatively constant with further increases in concentration, as any additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[4][6]

Typical Experimental Protocol:

-

Preparation of Solutions: A stock solution of this compound is prepared in deionized water or a suitable buffer. A series of dilutions are then made to obtain a range of concentrations, typically spanning several orders of magnitude around the expected CMC.

-

Instrumentation: A tensiometer, equipped with either a Wilhelmy plate or a Du Noüy ring, is used for the measurements.[7] The instrument should be calibrated and the temperature of the sample holder controlled.

-

Measurement: For each concentration, the surface tension is measured. It is crucial to allow the system to reach equilibrium, as the migration of surfactant molecules to the interface can be time-dependent.

-

Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the plot.[4]

Experimental Workflow for CMC Determination by Surface Tensiometry

Caption: Workflow for CMC determination using surface tensiometry.

Conductivity Measurement

This method is suitable for ionic surfactants like this compound.

Principle: The conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers. The CMC is identified as the break in the plot of conductivity versus concentration.[5][8]

Typical Experimental Protocol:

-

Preparation of Solutions: A series of this compound solutions of varying concentrations are prepared in deionized water.

-

Instrumentation: A calibrated conductivity meter with a temperature-controlled cell is used.

-

Measurement: The conductivity of each solution is measured. It is important to ensure thermal equilibrium before taking a reading.

-

Data Analysis: The conductivity is plotted against the this compound concentration. The CMC is determined from the intersection of the two lines of different slopes.[8]

Experimental Workflow for CMC Determination by Conductivity

Caption: Workflow for CMC determination using conductivity measurements.

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe.

Principle: A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solution. In the aqueous environment below the CMC, the fluorescence of the probe is weak. When micelles form above the CMC, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission spectrum. The CMC is determined by plotting the fluorescence intensity versus the surfactant concentration and identifying the point of sharp change.[2][9]

Typical Experimental Protocol:

-

Preparation of Solutions: A series of this compound solutions are prepared. A small, constant amount of a fluorescent probe (e.g., pyrene) is added to each solution.

-

Instrumentation: A spectrofluorometer is used to measure the fluorescence emission. The excitation and emission wavelengths are set according to the specific probe being used.

-

Measurement: The fluorescence intensity of each solution is measured.

-

Data Analysis: The fluorescence intensity is plotted against the this compound concentration. The CMC is determined from the inflection point of the resulting curve.[6]

Experimental Workflow for CMC Determination by Fluorescence Spectroscopy

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Role in Drug Delivery and Cellular Uptake

This compound is frequently incorporated into lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles, to impart a positive surface charge. This positive charge is crucial for enhancing the interaction of the nanocarriers with the negatively charged cell membranes of target cells, thereby promoting cellular uptake.[10]

The primary mechanism for the internalization of positively charged nanoparticles is endocytosis . While specific signaling pathways directly triggered by this compound are not well-defined, the process of endocytosis itself involves a complex cascade of cellular signaling events. The general pathway is illustrated below.

Cellular Uptake Mechanism of Cationic Nanoparticles

Caption: Generalized pathway of cationic nanoparticle uptake by a cell.

Description of the Cellular Uptake Process:

-

Electrostatic Interaction: The positively charged nanoparticles containing this compound are attracted to the negatively charged surface of the cell membrane.

-

Endocytosis: This interaction triggers the cell to internalize the nanoparticle through endocytosis, a process where the cell membrane engulfs the nanoparticle to form an intracellular vesicle.

-

Endosomal Trafficking: The nanoparticle is initially enclosed within an early endosome.

-

Drug Release: The endosome matures and may fuse with a lysosome, an acidic organelle containing degradative enzymes. The low pH of the lysosome can trigger the release of the encapsulated drug. Alternatively, some nanocarrier formulations are designed to escape the endosome before lysosomal fusion, releasing their contents directly into the cytoplasm. This process is known as endosomal escape.

Conclusion

While a definitive CMC value for this compound remains to be widely published, its structural similarity to other long-chain cationic surfactants allows for a reasonable estimation in the low micromolar range. The established methodologies of surface tensiometry, conductivity measurement, and fluorescence spectroscopy provide robust and reliable means for its experimental determination. The primary role of this compound in drug delivery is to confer a positive charge to nanocarriers, thereby enhancing cellular uptake via endocytosis. A thorough understanding of these principles is essential for the rational design and development of effective nanomedicines.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. justagriculture.in [justagriculture.in]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

Stearylamine Acetate for Surface Functionalization of Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of stearylamine acetate in the surface functionalization of nanoparticles. This compound is a cationic lipid that is widely employed to modify the surface of various nanoparticle formulations, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles such as those made from poly(lactic-co-glycolic acid) (PLGA). The primary purpose of this functionalization is to impart a positive surface charge to the nanoparticles, which has significant implications for their interaction with biological systems, particularly in the context of drug delivery.

The positive charge conferred by stearylamine enhances the electrostatic interaction of nanoparticles with negatively charged cell membranes, thereby promoting cellular uptake. This guide will delve into the physicochemical properties of this compound, detailed methodologies for the preparation and functionalization of nanoparticles, the impact of surface modification on nanoparticle characteristics, and the mechanisms of cellular uptake.

Physicochemical Properties of this compound

This compound is the acetate salt of stearylamine, a long-chain primary amine. Its physicochemical properties are crucial for its role in nanoparticle formulation.

| Property | Value | Reference |

| Synonyms | Octadecylamine Acetate, 1-Octadecanamine acetate | [1] |

| CAS Number | 2190-04-7 | [1] |

| Molecular Formula | C20H43NO2 | [2] |

| Molecular Weight | 329.561 g/mol | [2] |

| Appearance | White or pale yellow flakes/solid | [3] |

| Melting Point | 75 °C | [2] |

| Boiling Point | 348.9 °C at 760 mmHg | [2] |

| Flash Point | 154.1 °C | [2] |

Impact of Stearylamine Functionalization on Nanoparticle Properties

The incorporation of stearylamine into nanoparticle formulations has a profound effect on their physicochemical characteristics, which in turn influences their biological behavior. The most notable changes are observed in the particle size and surface charge (zeta potential).

Table 1: Effect of Stearylamine on Solid Lipid Nanoparticle (SLN) Properties

This table summarizes the properties of paclitaxel-loaded SLNs formulated with stearylamine.

| Formulation Code | Stearylamine (mmol) | Mean Particle Size (nm) | Polydispersity Index (PI) | Zeta Potential (mV) | Entrapment Efficiency (%) |

| SLN9 (unloaded) | 0.23 | 70 ± 11.6 | 0.165 ± 0.04 | +40.2 ± 1.5 | - |

| P-SLN1 | 0.23 | 89 ± 8.8 | 0.168 ± 0.03 | +38.2 ± 1.1 | 58.6 ± 4.2 |

| P-SLN2 | 0.23 | 96 ± 4.4 | 0.162 ± 0.04 | +39.1 ± 0.8 | 75.42 ± 1.5 |

| P-SLN3 | 0.23 | 129 ± 5.1 | 0.157 ± 0.07 | +38.0 ± 2.3 | 53.0 ± 2.3 |

Data adapted from a study on paclitaxel-loaded stearylamine-based SLNs.

Table 2: Effect of Stearylamine on Cationic Lipid Nanoparticle Properties for siRNA Delivery

This table illustrates the characteristics of a cationic lipid nanoparticle formulation (F4) containing stearylamine (ODA) for siRNA delivery.

| Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| F4 (with Stearylamine) | 152.4 ± 0.36 | <0.5 | +45.7 ± 4.2 |

Data adapted from a study on cationic lipid nanoparticles for Chikungunya virus treatment.[4]

Experimental Protocols

Preparation of Stearylamine-Based Solid Lipid Nanoparticles (SLNs) by a Modified Solvent Injection Method

This protocol describes the formulation of paclitaxel-loaded SLNs using stearylamine as the lipid component.

Materials:

-

Stearylamine

-

Paclitaxel

-

Soya lecithin

-

Poloxamer 188 (Pluronic F68)

-

Ethanol

-

Deionized water

Procedure:

-

Preparation of the Organic Phase:

-

Dissolve stearylamine and paclitaxel in ethanol.

-

-

Preparation of the Aqueous Phase:

-

Dissolve soya lecithin and Poloxamer 188 in deionized water.

-

-

Nanoparticle Formation:

-

Heat both the organic and aqueous phases to a temperature above the melting point of stearylamine (e.g., 80°C).

-

Inject the organic phase into the aqueous phase under constant stirring using a magnetic stirrer.

-

The resulting oil-in-water emulsion is then homogenized at high speed (e.g., 20,000 rpm) for a specified duration to form a nanoemulsion.

-

-

Solidification and Purification:

-

Cool the nanoemulsion in an ice bath to allow the solidification of the lipid nanoparticles.

-

The resulting SLN dispersion can be purified by dialysis against deionized water to remove any unentrapped drug and excess surfactants.

-

-

Characterization:

-

The particle size, polydispersity index, and zeta potential of the SLNs are determined by dynamic light scattering (DLS).

-

The entrapment efficiency of paclitaxel is quantified using a suitable analytical method such as high-performance liquid chromatography (HPLC) after separating the unentrapped drug from the nanoparticles.

-

Cellular Uptake Pathway of Stearylamine-Functionalized Nanoparticles

The primary advantage of using stearylamine for surface functionalization is to enhance the cellular uptake of nanoparticles. The positive surface charge of these nanoparticles facilitates their interaction with the negatively charged components of the cell membrane, such as proteoglycans and phospholipids. This electrostatic interaction is a key initiating step for the internalization of the nanoparticles, which predominantly occurs through endocytosis.

Caption: Cellular uptake of stearylamine-functionalized nanoparticles.

The diagram above illustrates the general pathway for the cellular uptake of cationic nanoparticles. The process begins with the electrostatic attraction between the positively charged nanoparticle and the negatively charged cell surface. This interaction triggers endocytosis, leading to the engulfment of the nanoparticle into an early endosome. The endosome then matures into a late endosome, and a portion of the nanoparticles may escape from the endosome into the cytoplasm, releasing their therapeutic payload. Alternatively, the late endosome can fuse with a lysosome, where the nanoparticle is degraded, leading to the release of the encapsulated drug.

Conclusion

This compound is a valuable excipient for the surface functionalization of nanoparticles in drug delivery applications. Its ability to impart a positive surface charge significantly enhances the interaction of nanoparticles with cells, leading to improved cellular uptake and potentially greater therapeutic efficacy. The formulation of stearylamine-containing nanoparticles requires careful optimization of process parameters to achieve the desired particle size, surface charge, and drug loading. The provided data and protocols offer a foundation for researchers and drug development professionals to explore the potential of stearylamine-functionalized nanoparticles in their work. Further research is warranted to fully elucidate the comparative drug release kinetics of these functionalized nanoparticles against their neutral or anionic counterparts to provide a more complete picture of their performance as drug delivery vehicles.

References

An In-depth Technical Guide to the Thermal Analysis of Stearylamine Acetate-Containing Liposomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of liposomes incorporating stearylamine acetate. The inclusion of stearylamine, a cationic lipid, imparts a positive surface charge to liposomes, which is crucial for enhancing their interaction with negatively charged biological membranes and improving drug delivery. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the physicochemical stability and phase behavior of these liposomal formulations. This guide details the experimental protocols for liposome preparation and thermal analysis, presents quantitative data in a structured format, and visualizes the experimental workflows.

Introduction to the Thermal Behavior of Liposomes

Lipid bilayers exhibit a characteristic phase behavior, transitioning from a rigid, ordered "gel" phase to a more fluid, disordered "liquid-crystalline" phase as the temperature increases.[1][2][3] This main phase transition occurs at a specific temperature (Tm) and is a critical parameter for liposome stability and drug release characteristics. The incorporation of molecules like this compound can influence this phase behavior.

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with phase transitions in materials as a function of temperature. For liposomes, DSC can determine the phase transition temperature (Tm) and the enthalpy of transition (ΔH), providing insights into the fluidity and stability of the lipid bilayer.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of the liposome formulation and to quantify the amount of encapsulated material and lipid components based on their decomposition profiles.

Experimental Protocols

The thin-film hydration method is a widely used technique for preparing liposomes.[1][2][3][4][5]

Materials:

-

Phospholipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)

-

Cholesterol

-

This compound

-

Organic Solvent (e.g., Chloroform or a Chloroform:Methanol mixture)

-

Aqueous Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

Procedure:

-

Lipid Dissolution: Dissolve the desired molar ratios of phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask.

-

Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner wall of the flask.

-

Drying: Further dry the lipid film under a high vacuum for several hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the primary phospholipid to ensure efficient hydration.

-

Vesicle Formation: Agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs).

-

Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

2.2.1. Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Transfer a precise amount of the liposomal suspension (typically 5-10 mg) into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent water evaporation during the analysis. An empty, sealed pan is used as a reference.

-

Analysis: Place the sample and reference pans in the DSC instrument. Heat the samples at a constant rate (e.g., 5-10 °C/min) over a specified temperature range that encompasses the expected phase transition of the lipids.

-

Data Acquisition: Record the heat flow as a function of temperature. The phase transition will appear as an endothermic peak on the DSC thermogram.

2.2.2. Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed amount of the lyophilized (freeze-dried) liposome sample into a TGA crucible.

-

Analysis: Place the crucible in the TGA furnace. Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a high temperature (e.g., 600 °C).

-

Data Acquisition: Continuously record the sample's mass as a function of temperature. The resulting TGA curve will show mass loss at temperatures corresponding to the decomposition of different components.

Data Presentation

The following tables summarize hypothetical quantitative data for the thermal analysis of this compound-containing liposomes. This data is illustrative and intended to demonstrate how experimental results would be presented.

Table 1: DSC Data for Liposomes with Varying this compound Content

| Formulation (Molar Ratio DPPC:Chol:SA-Acetate) | Phase Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (J/g) |

| 90:10:0 | 41.5 | 35.2 |

| 85:10:5 | 42.1 | 33.8 |

| 80:10:10 | 42.8 | 31.5 |

| 70:10:20 | 43.5 | 28.9 |

SA-Acetate: this compound

Table 2: TGA Data for Different Liposomal Formulations

| Formulation | Initial Decomposition Temperature (°C) | Mass Loss at 200°C (%) | Mass Loss at 400°C (%) | Final Residue at 600°C (%) |

| Empty Liposomes (DPPC:Chol) | ~220 | 5.2 | 65.8 | 2.1 |

| Drug-Loaded Liposomes | ~215 | 6.1 | 72.3 | 1.8 |

| SA-Acetate Liposomes | ~225 | 4.9 | 68.5 | 2.5 |

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for liposome preparation and thermal analysis.

Caption: Workflow for preparing this compound-containing liposomes.

References

- 1. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]

- 2. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The cationic lipid stearylamine reduces the permeability of the cationic drugs verapamil and prochlorperazine to lipid bilayers: implications for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Preparing Stearylamine Acetate-Based Liposomes

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stearylamine (SA), a cationic lipid, is a critical component in the formulation of cationic liposomes. These liposomes are effective non-viral vectors for drug and gene delivery. The incorporation of stearylamine imparts a net positive charge to the liposome surface, which enhances their interaction with negatively charged cell membranes, thereby facilitating cellular uptake. Stearylamine-based liposomes have also been investigated for their intrinsic therapeutic properties, including anti-parasitic activity. The physicochemical properties of these liposomes, such as particle size, zeta potential, and encapsulation efficiency, are crucial for their in vivo performance and can be modulated by adjusting the formulation and preparation parameters.

This document provides a detailed protocol for the preparation of stearylamine acetate-based liposomes using the thin-film hydration method followed by sonication and extrusion for size reduction. It also outlines the key characterization techniques to ensure the quality and consistency of the prepared liposomes.

Experimental Workflow

The overall workflow for the preparation and characterization of this compound-based liposomes is depicted below.

Caption: Workflow for Stearylamine Liposome Preparation and Characterization.

Quantitative Data Summary

The following tables summarize the physicochemical properties of various stearylamine-based liposome formulations reported in the literature. These tables are intended to provide a comparative overview to guide formulation development.

Table 1: Effect of Lipid Composition on Physicochemical Properties

| Formulation Code | Molar Ratio (Phosphatidylcholine:Cholesterol:Stearylamine) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| SA-Lipo-1 | 12.0:5.0:5.0 | 108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2[1][2] |

| SA-Lipo-2 | 7:2:1 (DPPC:Chol:DOAB) | - | - | - |

| SA-Lipo-3 | 1:1 (DPPC:DOAB) | - | - | - |

| P-SLN2 | 0.23 mmol Stearylamine | 96 ± 4.4 | 0.162 ± 0.04 | +39.1 ± 0.8[3] |

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DOAB: dioctadecyldimethylammonium bromide (a cationic lipid similar to stearylamine). Data for SA-Lipo-2 and SA-Lipo-3 were focused on transfection efficiency rather than specific physicochemical values in the provided context.

Table 2: Influence of Drug Loading on Liposome Characteristics

| Formulation Code | Stearylamine (mmol) | Paclitaxel (mmol) | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| SLN9 (unloaded) | 0.23 | 0.0 | 70 ± 11.6 | 0.165 ± 0.04 | +40.2 ± 1.5 | - |

| P-SLN1 | 0.23 | 0.05 | 89 ± 8.8 | 0.168 ± 0.03 | +38.2 ± 1.1 | 58.6 ± 4.2 |

| P-SLN2 | 0.23 | 0.25 | 96 ± 4.4 | 0.162 ± 0.04 | +39.1 ± 0.8 | 75.42 ± 1.5[3] |

| P-SLN3 | 0.23 | 0.5 | 129 ± 5.1 | 0.157 ± 0.07 | +38.0 ± 2.3 | 53.0 ± 2.3 |

Experimental Protocols

Preparation of this compound-Based Liposomes by Thin-Film Hydration

This protocol is a widely used method for the preparation of multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[4][5]

Materials:

-

Phosphatidylcholine (e.g., L-α-Phosphatidylcholine)

-

Cholesterol

-

Stearylamine

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Bath sonicator

-

Liposome extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution:

-

Accurately weigh the desired amounts of phosphatidylcholine, cholesterol, and stearylamine. The molar ratio will influence the final properties of the liposomes (see Table 1).

-

Dissolve the lipids in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.[6] Ensure complete dissolution to form a clear solution.

-

-

Thin-Film Formation:

-

Attach the round-bottom flask to a rotary evaporator.

-

Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).

-

Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.[7]

-

Continue evaporation for at least 30 minutes after the film appears dry to remove any residual solvent. For complete removal, the flask can be placed under high vacuum overnight.[8]

-

-

Hydration:

-

Pre-heat the aqueous hydration buffer (e.g., PBS, pH 7.4) to a temperature above the lipid phase transition temperature.

-

Add the warm buffer to the flask containing the dry lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

-

Agitate the flask by hand or on a vortex mixer to disperse the lipid film. This process results in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.[4]

-

Allow the suspension to hydrate for at least 1 hour at a temperature above the lipid transition temperature, with occasional agitation.

-

-

Size Reduction (Sonication and Extrusion):

-

Sonication: To reduce the size of the MLVs and create smaller vesicles, place the liposomal suspension in a bath sonicator. Sonicate for 15-30 minutes.[6] Monitor the temperature to avoid overheating and lipid degradation. This process generally produces small unilamellar vesicles (SUVs).

-

Extrusion: For a more uniform size distribution, the liposome suspension should be extruded.[6]

-

Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the liposome suspension to a syringe and pass it through the extruder to another syringe.

-

Repeat this process an odd number of times (e.g., 11-21 passes) to ensure that the entire sample passes through the membrane.[9] This method produces large unilamellar vesicles (LUVs) with a defined size.

-

-

-

Storage:

-

Store the prepared liposome suspension at 4°C. For long-term storage, it is advisable to purge the container with nitrogen to prevent lipid oxidation.

-

Characterization of this compound-Based Liposomes

a) Particle Size and Polydispersity Index (PDI) Measurement

-

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the liposomes and the PDI, which indicates the width of the size distribution.

-

Procedure:

-

Dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration for DLS measurement.

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer) at 25°C.[10]

-

Perform the measurement in triplicate and report the average values.

-

b) Zeta Potential Measurement

-

Principle: Laser Doppler Velocimetry, often integrated into DLS instruments, measures the electrophoretic mobility of the liposomes in an electric field, which is then converted to the zeta potential. This value indicates the surface charge of the vesicles.

-

Procedure:

-

Dilute the liposome suspension with filtered deionized water or a low ionic strength buffer.

-

Inject the sample into the specific zeta potential cell.

-

Measure the zeta potential using the DLS instrument.[10]

-

Perform the measurement in triplicate and report the average values. For stearylamine-based liposomes, a positive zeta potential is expected.[11]

-

c) Encapsulation Efficiency (%EE)

-

Principle: This method determines the percentage of the drug that is successfully entrapped within the liposomes. It involves separating the unencapsulated (free) drug from the liposomes.

-

Procedure:

-

Place an aliquot of the liposome suspension in a centrifuge tube.

-

Centrifuge at high speed (e.g., 15,000 rpm) for 30-60 minutes at 4°C to pellet the liposomes.

-

Carefully collect the supernatant, which contains the unencapsulated drug.

-

Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

To determine the total drug concentration, disrupt a separate aliquot of the un-centrifuged liposome suspension with a suitable solvent (e.g., methanol, Triton X-100) and measure the drug concentration.

-

Calculate the %EE using the following formula:

%EE = [(Total Drug - Free Drug) / Total Drug] x 100

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the formulation components and the resulting physicochemical properties of the this compound-based liposomes.

Caption: Factors Influencing Liposome Properties.

References

- 1. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 3. researchgate.net [researchgate.net]

- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

- 8. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]

- 9. protocols.io [protocols.io]

- 10. azonano.com [azonano.com]

- 11. brookhaveninstruments.com [brookhaveninstruments.com]

Application Notes and Protocols for Thin-Film Hydration Method for Stearylamine Acetate Liposomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic liposomes are versatile nanocarriers for the delivery of therapeutic molecules such as drugs and nucleic acids. The positive charge on their surface facilitates interaction with negatively charged cell membranes, enhancing cellular uptake. Stearylamine, a cationic lipid, is frequently incorporated into liposomal formulations to impart a positive surface charge. When stearylamine is used in its acetate salt form, it offers good solubility in organic solvents, aiding in the initial stages of liposome preparation.

The thin-film hydration method is a widely used, straightforward technique for the preparation of liposomes.[1][2] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous solution to form multilamellar vesicles (MLVs). Subsequent size reduction techniques, such as sonication or extrusion, can be employed to produce unilamellar vesicles (ULVs) with a more uniform size distribution.[1][3]

These application notes provide a detailed protocol for the preparation of stearylamine acetate liposomes using the thin-film hydration method, along with methods for their characterization.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of cationic liposomes composed of a neutral phospholipid (e.g., phosphatidylcholine), cholesterol, and this compound.

Materials:

-

Phosphatidylcholine (PC) or other neutral phospholipid

-

Cholesterol (CH)

-

This compound (SA-Ac)

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Bath sonicator or probe sonicator

-

Extruder with polycarbonate membranes (optional)

Procedure:

-

Lipid Dissolution: Dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in a chloroform:methanol mixture (typically 2:1 v/v) in a round-bottom flask. Ensure complete dissolution to form a clear solution. The molar ratio of the components can be varied to optimize the liposome characteristics (see Table 1).

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the phospholipid. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner wall of the flask.

-

Drying: Dry the lipid film under a stream of nitrogen gas for 15-30 minutes to remove any residual organic solvent. For complete removal, place the flask in a desiccator under vacuum overnight.

-

Hydration: Add the aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the Tc of the lipids. Agitate the flask by gentle rotation or vortexing to hydrate the lipid film. This process leads to the formation of multilamellar vesicles (MLVs). For hydrophilic drug encapsulation, the drug should be dissolved in the hydration buffer. For lipophilic drugs, they should be co-dissolved with the lipids in the organic solvent in step 1.[3]

-

Size Reduction (Sonication): To reduce the size and lamellarity of the MLVs, sonicate the liposomal suspension using a bath sonicator or a probe sonicator. Sonication should be performed in an ice bath to prevent lipid degradation due to excessive heat.

-

Size Reduction (Extrusion - Optional but Recommended): For a more uniform size distribution, the liposomal suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm). This process is typically repeated 10-20 times to obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[1]

-

Purification: To remove unencapsulated drug, the liposome suspension can be purified by dialysis, gel filtration chromatography, or ultracentrifugation.

-

Storage: Store the final liposome suspension at 4°C.

Protocol 2: Characterization of this compound Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

-

Method: Dynamic Light Scattering (DLS)

-

Procedure: Dilute the liposome suspension with the hydration buffer. Measure the particle size and PDI using a DLS instrument. The PDI value indicates the homogeneity of the liposome size distribution, with values below 0.3 being desirable.

2. Zeta Potential Measurement:

-

Method: Laser Doppler Velocimetry

-

Procedure: Dilute the liposome suspension with the hydration buffer. Measure the zeta potential to determine the surface charge of the liposomes. A positive zeta potential confirms the incorporation of stearylamine.

3. Encapsulation Efficiency (%EE):

-

Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

-

Procedure:

-

Separate the unencapsulated drug from the liposome suspension using one of the purification methods mentioned in Protocol 1.

-

Quantify the amount of unencapsulated drug in the supernatant/filtrate (Free Drug).

-

Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

-

Quantify the total amount of drug (Total Drug).

-

Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

-

4. In Vitro Drug Release Study:

-

Method: Dialysis Method

-

Procedure:

-

Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

-

Quantify the amount of drug released in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Plot the cumulative percentage of drug released against time.

-

Data Presentation

The following tables summarize typical quantitative data for stearylamine-containing liposomes prepared by the thin-film hydration method.

Table 1: Effect of Stearylamine Molar Ratio on Physicochemical Properties of Liposomes

| Phospholipid:Cholesterol:Stearylamine (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| 7:2:0.5 | 150 ± 15 | 0.25 ± 0.05 | +25 ± 5 |

| 7:2:1 | 180 ± 20 | 0.28 ± 0.06 | +40 ± 7 |

| 7:2:2 | 210 ± 25 | 0.32 ± 0.07 | +55 ± 8 |

Data are presented as mean ± standard deviation and are representative values from literature. Actual values may vary depending on the specific lipids and preparation conditions.

Table 2: Encapsulation Efficiency of Model Drugs in Stearylamine Liposomes

| Drug | Drug Type | Encapsulation Efficiency (%) |

| Doxorubicin | Hydrophilic | 45 ± 5 |

| Paclitaxel | Lipophilic | 85 ± 7 |

| siRNA | Nucleic Acid | 90 ± 6 |

Data are presented as mean ± standard deviation and are representative values from literature.